Oroxin B

Antioxidant Flavonoid ABTS Assay

Oroxin B is a specific diglucoside prodrug from Oroxylum indicum, not interchangeable with baicalein. Its unique glycosylation yields a 48.7-fold higher oral Cmax, distinct pharmacokinetics, and defined selectivity (SI 8.0/4.5 vs. HER2+ cells) via PI3K/AKT modulation. Choose Oroxin B for reproducible, mechanism-specific studies.

Molecular Formula C27H30O15
Molecular Weight 594.5 g/mol
Cat. No. B8056318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOroxin B
Molecular FormulaC27H30O15
Molecular Weight594.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O
InChIInChI=1S/C27H30O15/c28-8-15-19(31)22(34)24(36)26(41-15)38-9-16-20(32)23(35)25(37)27(42-16)40-14-7-13-17(21(33)18(14)30)11(29)6-12(39-13)10-4-2-1-3-5-10/h1-7,15-16,19-20,22-28,30-37H,8-9H2
InChIKeyHAYLVXFWJCKKDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oroxin B: Baicalein-7-O-Diglucoside Identification, Source, and Baseline Specifications


Oroxin B (OB) is a flavonoid glucoside with the chemical formula C27H30O15 (MW 594.52) and CAS number 114482-86-9, identified as baicalein-7-O-β-gentiobioside [1]. It is isolated from the seeds of the traditional Chinese medicinal plant *Oroxylum indicum* (L.) Vent. [2], a species distinct from the more widely studied *Scutellaria baicalensis* which yields the aglycone baicalein. Oroxin B functions as a prodrug, undergoing metabolism *in vivo* to release baicalein and Oroxin A via sequential deglycosylation, thereby acting as a dual-source precursor for bioactive metabolites [3]. Unlike simple aglycones, its diglucoside structure confers distinct solubility and membrane permeability characteristics that fundamentally alter its pharmacokinetic profile and tissue distribution [4].

Oroxin B Procurement: Why Simple Baicalein or Oroxin A Substitution Is Inappropriate


Procurement decisions for flavonoid research tools cannot be based solely on aglycone identity. Oroxin B is not a simple, interchangeable glycoside of baicalein; its specific diglucoside moiety dictates a unique pharmacokinetic fate and a distinct pattern of biological activity that cannot be replicated by its aglycone (baicalein), its monoglucoside analog (Oroxin A), or other structurally related flavonoids [1]. While baicalein undergoes rapid glucuronidation and exhibits a favorable safety margin, Oroxin B lacks comprehensive toxicological profiling, and its glycosylation enhances aqueous solubility but reduces membrane permeability, thereby altering tissue distribution and metabolic stability [1]. Furthermore, Oroxin B has been shown to generate both baicalein and Oroxin A as metabolites *in vivo*, meaning experiments using Oroxin B are inherently studies of a multi-component metabolic cascade rather than a single molecular entity [2]. Therefore, substituting Oroxin B with a structurally similar but pharmacokinetically divergent analog introduces an uncontrolled variable that invalidates comparative analyses and obscures true structure-activity relationships.

Oroxin B Comparative Performance: Quantitative Evidence for Differentiated Procurement


Superior Aqueous Free Radical Scavenging Potency of Oroxin B Compared to Trolox

Oroxin B exhibits potent, direct free radical scavenging activity in a cell-free ABTS assay, quantified at an IC50 of 5.74 µmol/L [1]. This value indicates a significantly higher molar potency compared to the commonly used reference antioxidant Trolox, which typically exhibits IC50 values in the 10-20 µmol/L range under comparable assay conditions [1]. This suggests Oroxin B is a more effective hydrogen-donating antioxidant in aqueous environments than the standard benchmark.

Antioxidant Flavonoid ABTS Assay

Oroxin B Exhibits Superior Oral Bioavailability as a Prodrug Compared to its Aglycone Baicalein

In a direct, head-to-head pharmacokinetic study in rats following oral administration of an *Oroxylum indicum* extract, Oroxin B achieved a maximum plasma concentration (Cmax) of 3123.9 ± 16.37 ng/mL, which is approximately 48.7-fold higher than the Cmax of its aglycone, baicalein (64.12 ± 19.33 ng/mL) [1]. This dramatic difference in systemic exposure is directly attributable to Oroxin B's diglycosylated structure, which enhances its water solubility and facilitates its absorption or stability in the gastrointestinal tract compared to the poorly soluble aglycone.

Pharmacokinetics Bioavailability Flavonoid

Oroxin B Demonstrates Context-Dependent PI3K/AKT Modulation Distinct from Baicalein

A comparative review of pharmacological mechanisms reveals a critical, context-dependent divergence in the modulation of the PI3K/AKT signaling pathway between Oroxin B and its aglycone baicalein [1]. In liver cancer models (SMMC-7721 cells), Oroxin B has been shown to significantly downregulate PI3K and p-AKT protein expression, which is associated with its pro-apoptotic and anti-proliferative effects [2]. In stark contrast, studies have indicated that baicalein can activate PI3K/AKT signaling in certain metabolic tissues [1]. This directional difference in a key oncogenic and metabolic pathway demonstrates that the glycosylation status of the core flavone scaffold dictates biological outcome, making Oroxin B and baicalein functionally non-interchangeable tools.

Cancer Biology Signal Transduction PI3K/AKT

Oroxin B Exhibits Dose-Dependent and Selective Cytotoxicity in HER2-Overexpressing Breast Cancer Cells

A recent study profiling natural products as HER2 inhibitors demonstrated that Oroxin B has preferential anti-proliferative effects towards HER2 over-expressing breast cancer (BC) cells with a notable selectivity index [1]. In direct comparative cellular assays, Oroxin B showed an IC50 value of 53.0 ± 2.1 µM in the non-tumorigenic MCF10A mammary epithelial cell line, which was 8- and 4.5-fold higher than its IC50 values in the HER2+ cancer cell lines BT-474 and SKBR3, respectively [1]. This quantitative selectivity, where a higher IC50 in normal cells indicates lower toxicity, validates its preferential targeting of cancer cells over normal epithelial cells, a profile that was more promising than some other tested natural products like liquiritin.

Breast Cancer Selectivity Index HER2

Oroxin B Procurement Scenarios: When Quantifiable Performance Dictates Choice


Scenario 1: Maximizing Systemic Exposure of Baicalein Metabolites in Rodent *In Vivo* Models

For pharmacology studies requiring robust systemic exposure to baicalein or Oroxin A, Oroxin B is the superior procurement choice over baicalein itself. As evidenced by the 48.7-fold higher oral Cmax in rats [1], Oroxin B acts as an effective prodrug, overcoming the well-documented, severe bioavailability limitations of the aglycone. Researchers can achieve pharmacologically relevant plasma concentrations of the active metabolites using lower, more practical doses, reducing cost-per-experiment and avoiding the confounding effects of vehicle toxicity often associated with dosing poorly soluble aglycones.

Scenario 2: Investigating Tumor-Selective Cytotoxicity in HER2-Positive Breast Cancer Research

When the research objective is to identify or validate hits with a favorable *in vitro* therapeutic window against HER2+ breast cancer, Oroxin B is a preferred selection. Its quantitatively defined selectivity indices (8.0 and 4.5 for BT-474 and SKBR3 cells, respectively, over normal MCF10A cells) [1] provide a clear, evidence-based rationale for its inclusion in targeted therapy screening panels. This selectivity profile differentiates it from other natural product hits that may either be non-selectively toxic or act primarily via anti-migratory rather than cytotoxic mechanisms [1].

Scenario 3: Probing PI3K/AKT Pathway Inhibition in Liver Cancer Cell Models

Oroxin B is the appropriate tool for studies aiming to achieve downregulation or inhibition of the PI3K/AKT signaling axis in hepatic cancer models such as SMMC-7721 cells [1]. Its demonstrated capacity to reduce levels of PI3K and p-AKT makes it a suitable positive control or lead compound for this specific molecular pharmacology objective. In contrast, baicalein would be an inappropriate substitute, given evidence that its effects on this pathway are not only distinct but can be directionally opposite depending on the cellular context [2], which would confound the interpretation of results.

Scenario 4: High-Potency Aqueous Antioxidant Studies Requiring a Flavonoid Benchmark

For cell-free or *in vitro* studies assessing direct, hydrogen-donating antioxidant activity in an aqueous environment, Oroxin B offers a potent and reliable standard. Its IC50 of 5.74 µmol/L in the ABTS assay [1] positions it as a significantly more potent scavenger than the commonly used Trolox benchmark. This makes Oroxin B an excellent positive control or a strong candidate for further investigation in oxidative stress models where high aqueous-phase activity is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oroxin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.